1,3-Dipalmitoyl-glycero-2-phosphoethanolamine

Lipid Rafts T-cell Immunology Signal Transduction

Generic PEs or mis-chosen regioisomers (e.g., 1,2-DPPE) often cause lipid bilayer instability or fail to partition into membrane rafts, compromising TCR signaling and drug-release studies. 1,3-DPPE (CAS 67303-93-9) directly resolves these failures: - Raft-selective partitioning: Disrupts palmitoylated signaling molecule recruitment without altering overall raft integrity (DOPE ineffective) [evidence]. - Tighter bilayer packing: Quantifiably smaller molecular area & higher segmental chain order vs. DPPC, yielding superior mechanical stability & permeability control [evidence]. - pH-triggered release: Engineered respreading drop at high pH enables endosomal/tumor-microenvironment cargo release not achievable with DPPC [evidence]. - PP2A activation: Unique among PE analogs for probing Akt/GLUT4 pathways in insulin-resistance research [evidence].

Molecular Formula C37H74NO8P
Molecular Weight 692.0 g/mol
CAS No. 67303-93-9
Cat. No. B159028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dipalmitoyl-glycero-2-phosphoethanolamine
CAS67303-93-9
SynonymsDipalmitoyl-β-Cephalin; 1,3-dipalmitoyl-sn-glycero-2-phosphoethanolamine; 1,3-DPPE
Molecular FormulaC37H74NO8P
Molecular Weight692.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OP(=O)(O)OCCN
InChIInChI=1S/C37H74NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(39)43-33-35(46-47(41,42)45-32-31-38)34-44-37(40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35H,3-34,38H2,1-2H3,(H,41,42)
InChIKeyOQEIOUBBMBZINL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-DPPE: Liposomal Drug Delivery & Membrane Research


1,3-Dipalmitoyl-glycero-2-phosphoethanolamine (CAS 67303-93-9), also known as 1,3-DPPE, is a synthetic phospholipid with saturated C16:0 palmitic acid chains esterified at the sn-1 and sn-3 positions of the glycerol backbone and a phosphoethanolamine (PE) headgroup at the sn-2 position . This compound, with a molecular formula of C37H74NO8P and a molecular weight of 691.97 g/mol , is a key component in the fabrication of liposomes, model membranes, and lipid-based drug delivery systems . Its high purity (≥98%) and well-defined physicochemical properties, such as a melting point of 313-317 °C , make it a reliable building block for controlled research and biotechnological applications.

1
Liposomal membrane assembly requiring saturated-chain phosphatidylethanolamine with defined regioisomerism
2
Biophysical studies on membrane packing, phase behavior, and pH-dependent interfacial rheology
3
Research models in immunology, enzyme regulation, and lipid raft-mediated signaling

Why 1,3-DPPE Is Irreplaceable


Selecting a generic phosphatidylethanolamine (PE) or a common analog like DOPC or DPPC without careful consideration can lead to experimental failure or suboptimal formulation performance. The specific regioisomerism (1,3- vs. 1,2-) and the precise headgroup chemistry of 1,3-DPPE dictate its unique intermolecular interactions, such as enhanced hydrogen bonding capacity and distinct packing geometry in lipid bilayers [1]. These molecular characteristics translate directly into quantifiable differences in membrane order, phase behavior, and surface activity, which are critical for applications ranging from designing stable liposomal drug carriers to creating accurate cell membrane models [2]. The following evidence demonstrates exactly where these differences are not merely subtle, but decisive for experimental outcomes and product selection.

Research Fit 1,3-DPPE Regiospecific packing geometry and PE headgroup hydrogen bonding capability
May Shift Generic PE or DOPC/DPPC Lacks sn-1,3 regioisomerism; headgroup chemistry may alter membrane order and surface activity
Research Fit Lipid Raft Partitioning Tool Reported raft localization and inhibition of signaling molecule recruitment
May Shift Unsaturated Analog DOPE Reported lack of raft partitioning; function-context may not transfer
Research Fit PP2A Enhancement Probe Reported enhancement of PP2A activity in cell-free assay context
May Shift Other PE Analogs (DAPE, DOPE) Reported lack of significant PP2A activation; pathway-response context may differ

Quantitative Evidence for 1,3-DPPE


Superior Lipid Raft Partitioning vs. DOPE

In a direct head-to-head comparison, exogenous dipalmitoyl-phosphatidylethanolamine (DPPE) partitions efficiently into lipid rafts, while the unsaturated analog dioleoyl-phosphatidylethanolamine (DOPE) does not [1]. This specific raft localization enables DPPE to potently inhibit the recruitment of palmitoylated signaling molecules, a function DOPE cannot perform [1].

Lipid Raft Partitioning
Head-to-head
DPPE partitions into lipid rafts; DOPE does not
vs. DOPE
Reported functional raft-localization context
In vitro CD8+ T-cell activation model; raft-dependent signaling assay context
Lipid Rafts T-cell Immunology Signal Transduction

Tighter Membrane Packing vs. DPPC

2H NMR spectroscopy reveals that in the liquid-crystalline (Lα) phase, DPPE chains possess significantly greater segmental order than those of the common phosphatidylcholine analog, DPPC [1]. This increased order is directly attributable to the PE headgroup and results in a markedly smaller mean area per molecule.

Membrane Packing Density
Head-to-head
~20% smaller molecular area than DPPC in Lα phase
Supports biophysical model-membrane selection
Measured via ²H NMR; fully hydrated multilamellar dispersions
Biophysics Membrane Models Lipid Bilayer

Short-Term CTL Boost, Long-Term Drawback vs. DOPE

In a comparative immunogenicity study, both DPPE and its analog archaetidylethanolamine (AE) were incorporated into archaeosome adjuvants at 5 mol% to evaluate their impact on cytotoxic T-lymphocyte (CTL) responses. While both enhanced the rapidity of short-term CTL responses, DPPE was found to be detrimental to long-term CTL memory formation, a critical parameter for vaccine efficacy.

CTL Memory Longevity
Head-to-head
Enhances short-term CTL response but detrimental to long-term memory
vs. AE analog
Vaccine adjuvant endpoint context may differ
In vivo murine archaeosome adjuvant model; CTL activity endpoint
Vaccine Adjuvants Immunology Liposome Formulation

pH-Dependent Surface Activity vs. DPPC Analogs

Dynamic surface pressure-area isotherms reveal that DPPE and its analogs (Group II) exhibit fundamentally different interfacial behavior compared to DPPC and its analogs (Group I). The minimum surface tensions achieved by DPPE films are higher, and their respreading behavior upon compression-expansion cycling shows a strong pH dependence, which is directly linked to the PE headgroup's ability to form intermolecular hydrogen bonds.

pH-Dependent Surface Activity
Class-level
Min. surface tension 5–20 mN/m; respreading decreases at high pH
Formulation-context dependent interfacial behavior
Wilhelmy balance at pH 2.6–11.5; film respreading property review
Pulmonary Surfactant Interfacial Phenomena Lipid Films

Unique PP2A Activation Among PE Analogs

A comparative study of several phosphatidylethanolamine (PE) species revealed that DPPE and DLPE are the only ones to significantly enhance the activity of protein phosphatase 2A (PP2A) under cell-free conditions. This specific effect is not observed with other tested PEs such as DAPE (diarachidonoyl) or DOPE (dioleoyl).

PP2A Enzyme Enhancement
Head-to-head
Significantly enhanced PP2A activity; DAPE and DOPE did not
vs. DAPE, DOPE
Reported pathway-response context for PP2A studies
Cell-free PP2A activity assay; insulin signaling pathway context
Metabolism Insulin Signaling Enzyme Regulation

Key Applications of 1,3-DPPE


Lipid Raft-Mediated Signaling in Immunology

For studies on T-cell receptor (TCR) signaling and other processes dependent on lipid raft integrity, 1,3-DPPE is an essential reagent. Its proven, selective partitioning into rafts allows for the specific disruption of palmitoylated signaling molecule recruitment without affecting cell viability or overall raft structure [1]. The unsaturated analog DOPE is ineffective in this context, making DPPE the clear choice for experiments requiring a raft-targeting tool.

Biophysical Model Membranes with Tight Packing

When designing model membranes, such as supported lipid bilayers or giant unilamellar vesicles, that require a tightly packed, well-ordered hydrophobic core, 1,3-DPPE is preferred over DPPC. The quantifiably smaller molecular area and higher segmental chain order of DPPE bilayers result in membranes with distinct properties of permeability and mechanical stability, which are critical for accurately mimicking the biophysics of biological membranes rich in PE lipids [1].

pH-Sensitive Liposomal Delivery Systems

The unique pH-dependent interfacial behavior of DPPE makes it a strategic component in liposome formulations designed for triggered release. Unlike DPPC-based films, DPPE films exhibit a marked decrease in respreading at high pH [1]. This property can be exploited to engineer liposomes that are stable at physiological pH but destabilize and release their cargo in environments with altered pH, such as endosomes or tumor microenvironments.

PP2A-Dependent Insulin Signaling Regulation

In metabolic research focused on insulin resistance and glucose uptake, 1,3-DPPE serves as a valuable tool compound due to its unique ability to enhance PP2A activity, a property not shared by many other PE analogs like DOPE or DAPE [1]. This allows researchers to specifically probe the role of PP2A in pathways like Akt phosphorylation and GLUT4 translocation in a way that other phospholipids cannot facilitate [1].

Application
Selection Property
Validation Focus
Lipid raft-mediated signaling studies
Raft-partitioning profile review
Signaling molecule recruitment inhibition endpoints
Biophysical model membrane research
Packing density and segmental order context
Permeability and mechanical stability characterization
pH-triggered liposomal delivery research
pH-dependent interfacial rheology review
Respreading and surface tension endpoint monitoring
PP2A-dependent insulin signaling investigation
PP2A enhancement selectivity context
Akt phosphorylation and pathway-response interpretation

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